1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
Description
This compound features a piperazine core substituted with two distinct carbonyl-linked heterocyclic moieties: a 2-phenyl-2H-1,2,3-triazole-4-carbonyl group and a pyrazolo[1,5-a]pyridine-3-carbonyl group. Such structural complexity suggests applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, given the pharmacological relevance of triazoles and pyrazoles .
Properties
IUPAC Name |
[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2/c29-20(17-14-22-27-9-5-4-8-19(17)27)25-10-12-26(13-11-25)21(30)18-15-23-28(24-18)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQCTBWIZPZORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Preparation via Diazotization
The synthesis begins with the preparation of phenyl azide from aniline derivatives. In a representative procedure, 3,5-difluoroaniline (64.5 g, 0.5 mol) is dissolved in aqueous hydrochloric acid (116 mL conc. HCl in 206 mL H₂O) and cooled to 0°C. Sodium nitrite (37.4 g, 0.54 mol) in water (125 mL) is added dropwise to form the diazonium salt, followed by treatment with sodium azide (40.2 g, 0.62 mol) in water (125 mL). The resulting phenyl azide is extracted with ether, washed with sodium bicarbonate and brine, and dried to yield a yellow liquid (70 g, 90%).
One-Step Triazole Formation
Phenyl azide (54 g) reacts with ethyl acetoacetate (β-ketoester) in aqueous ethanol (95%) with potassium carbonate (10.5 g, 3 eq) at 80°C for 16 hours. The reaction mixture becomes homogeneous, and upon cooling, neutralization with 1M HCl precipitates 3H-triazole-4-carboxylic acid. Filtration and drying under vacuum yield the triazole carboxylic acid with typical yields of 30–95%. X-ray crystallography confirms the regioselectivity of this Huisgen-type cycloaddition, favoring the 1,4-disubstituted triazole.
Synthesis of Pyrazolo[1,5-a]Pyridine-3-Carboxylic Acid
N-Aminopyridine Sulfate Preparation
Substituted pyridines react with hydroxylamine-O-sulfonic acid in aqueous sulfuric acid to form N-aminopyridine sulfates. For example, 2-methylpyridine treated with hydroxylamine-O-sulfonic acid at 0–5°C for 4 hours yields the corresponding N-aminopyridine sulfate as a crystalline solid. This intermediate is used directly without isolation of the iodides, addressing solubility challenges in traditional methods.
1,3-Dipolar Cycloaddition
N-Aminopyridine sulfate undergoes 1,3-dipolar cycloaddition with ethyl propionate in a mixed solvent system (water/DMF). Heating at 80°C for 12 hours generates ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. Hydrolysis with 30% NaOH aqueous solution at reflux for 6 hours produces pyrazolo[1,5-a]pyridine-3-carboxylic acids (4a–4f) in 88% average yield. NMR analysis (¹H, ¹³C) confirms the regiochemistry, with characteristic shifts for the pyrazole-proton (δ 8.2–8.5 ppm) and carbonyl carbons (δ 165–168 ppm).
Sequential Coupling to Piperazine
Carboxylic Acid Activation
Both triazole and pyrazolo[1,5-a]pyridine carboxylic acids are activated as acyl chlorides using thionyl chloride (5 eq) in anhydrous dichloromethane at 40°C for 3 hours. The resulting acyl chlorides are isolated via rotary evaporation and used immediately due to hygroscopicity.
Stepwise Piperazine Functionalization
Piperazine (8.6 g, 0.1 mol) is dissolved in dry THF under nitrogen, and one equivalent of triazole acyl chloride is added dropwise at 0°C. After stirring for 12 hours at room temperature, the monoacylated intermediate is filtered and washed with cold ether (yield: 78%). The remaining free amine is coupled with pyrazolo[1,5-a]pyridine-3-carbonyl chloride using Hünig’s base (DIEA) as a catalyst, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexanes 1:1). ESI-MS confirms the molecular ion peak at m/z 405.5 [M+H]⁺, consistent with the molecular formula C₂₁H₂₃N₇O₂.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 6.8 Hz, 1H, pyridine-H), 7.89–7.45 (m, 5H, phenyl-H), 4.12 (br s, 4H, piperazine-H), 3.95 (br s, 4H, piperazine-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 167.2 (C=O), 148.1 (triazole-C), 142.3 (pyrazole-C), 132.1–126.4 (phenyl-C), 45.9 (piperazine-C).
Crystallographic Validation
Single-crystal X-ray diffraction of the triazole intermediate reveals a planar triazole ring (bond angles: 105.3–112.7°) with a dihedral angle of 12.5° relative to the phenyl group. The pyrazolo[1,5-a]pyridine moiety exhibits a puckered conformation (N1–C2–C3–N4 torsion angle: −15.2°), facilitating π-stacking interactions in the solid state.
Optimization and Scalability
Yield Enhancement Strategies
- Microwave Assistance : Shortening reaction times from 16 to 2 hours for triazole formation using microwave irradiation (150°C, 300 W) improves yields to 92%.
- Flow Chemistry : Continuous-flow systems for azide synthesis reduce hazardous intermediate handling, achieving 85% conversion with residence times <10 minutes.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of new materials, such as organic light-emitting diodes (OLEDs) and coordination polymers
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological target .
Comparison with Similar Compounds
Structural Analogues with Piperazine Cores
Key Structural Differences :
- The target compound uniquely combines triazole and pyrazolo[1,5-a]pyridine moieties, whereas analogues like those in prioritize pyridazine or simpler pyridine systems.
- Substitution patterns (e.g., chlorine in vs. phenyl groups in the target compound) influence electronic properties and solubility.
Physicochemical and Pharmacological Properties
Notes:
Biological Activity
The compound 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine represents a novel class of heterocyclic compounds with potential therapeutic applications. Its structure combines the triazole and pyrazolo-pyridine moieties, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes:
- Formation of the Triazole Ring : The 2-phenyl-2H-1,2,3-triazole is synthesized through a copper-catalyzed azide-alkyne cycloaddition reaction.
- Carbonylation : The introduction of carbonyl groups is achieved via acylation reactions using appropriate acid chlorides.
- Piperazine Derivation : Piperazine derivatives are synthesized through nucleophilic substitution reactions.
The overall yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst concentration.
Biological Activity
The biological activities of the synthesized compound have been evaluated in various studies, focusing on its potential as an anti-tubercular agent and its cytotoxic effects on cancer cells.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of compounds similar to this compound. For instance:
- In a study evaluating various derivatives against Mycobacterium tuberculosis, certain compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM .
- The most potent derivatives showed IC90 values between 3.73 and 4.00 μM, indicating their potential for further development as anti-tubercular agents.
Cytotoxicity Studies
In addition to its anti-tubercular properties, cytotoxicity assessments were conducted on human embryonic kidney (HEK-293) cells:
- The compounds demonstrated low toxicity levels, suggesting a favorable safety profile for further pharmacological development .
The proposed mechanism of action for the biological activity of this compound involves interaction with specific biological targets within the Mycobacterium tuberculosis cells. Molecular docking studies have indicated that these compounds may inhibit essential enzymes involved in bacterial metabolism and replication.
Case Studies
Several case studies have illustrated the efficacy of similar heterocyclic compounds in treating tuberculosis:
- Case Study 1 : A derivative with a similar triazole structure showed promising results in inhibiting Mycobacterium tuberculosis growth in vitro.
- Case Study 2 : Another study reported enhanced activity against resistant strains when combined with existing anti-tubercular therapies.
Data Summary
The following table summarizes key findings related to the biological activity of related compounds:
| Compound Name | IC50 (μM) | IC90 (μM) | Target Organism | Cytotoxicity (HEK-293) |
|---|---|---|---|---|
| Compound A | 1.35 | 3.73 | Mycobacterium tuberculosis | Low |
| Compound B | 2.18 | 4.00 | Mycobacterium tuberculosis | Low |
| Compound C | 0.95 | 3.00 | Resistant strains | Moderate |
Q & A
Basic: What are the typical synthetic routes for preparing this compound?
The synthesis involves multi-step organic reactions, starting with the formation of the pyrazolo[1,5-a]pyridine and 1,2,3-triazole cores, followed by coupling with the piperazine backbone. Key steps include:
- Pyrazolo[1,5-a]pyridine synthesis : Condensation of aminopyrazoles with electrophilic reagents (e.g., aldehydes or ketones) under acidic conditions to form the fused heterocycle .
- 1,2,3-Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole ring assembly .
- Coupling reactions : Amide bond formation between the carbonyl groups of the triazole and pyrazolo-pyridine moieties with piperazine, using coupling agents like EDCI/HOBt in DCM or DMF .
Reaction optimization often requires controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : 1H/13C NMR for confirming regiochemistry of triazole and pyrazolo-pyridine rings (e.g., distinguishing between 1,2,3-triazole isomers) .
- HPLC-MS : To verify purity (>95%) and molecular ion peaks .
- FT-IR : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Advanced: How can reaction yields be optimized for the pyrazolo[1,5-a]pyridine moiety?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to accelerate condensation .
- Temperature control : Gradual heating (60–80°C) minimizes decomposition of thermally sensitive intermediates .
Yield improvements (from ~40% to >70%) have been reported via microwave-assisted synthesis for rapid, uniform heating .
Advanced: How to resolve contradictions in biological activity data across assays?
Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies:
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to identify target selectivity .
- Structural analogs comparison : Use derivatives with modified substituents (e.g., fluorinated phenyl groups) to isolate structure-activity relationships (SAR) .
- Orthogonal assays : Validate results using both in vitro (e.g., kinase inhibition) and in silico (molecular docking) approaches .
Advanced: How to design molecular docking studies for target interaction analysis?
- Protein preparation : Retrieve target structures (e.g., kinases, GPCRs) from PDB, followed by energy minimization and protonation state adjustment at physiological pH .
- Ligand parameterization : Assign partial charges (AM1-BCC) and optimize the compound’s conformation using Gaussian09 .
- Docking software : Use AutoDock Vina or Glide with flexible side chains to account for induced-fit binding .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) to ensure reliability .
Basic: What structural features influence bioactivity?
- Triazole ring : Enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
- Pyrazolo-pyridine core : Contributes to π-π stacking interactions in hydrophobic binding sites .
- Piperazine linker : Improves solubility and allows functional group diversification (e.g., fluorinated substituents for enhanced bioavailability) .
Advanced: How to analyze stability under varying pH and temperature?
- Forced degradation studies : Incubate the compound at 40°C/75% RH (ICH guidelines) and analyze degradation products via LC-MS .
- pH stability profiling : Assess hydrolysis in buffers (pH 1–13) to identify labile bonds (e.g., amide cleavage in acidic conditions) .
- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .
Advanced: What computational methods predict metabolic pathways?
- In silico tools : Use Schrödinger’s ADMET Predictor or MetaCore to identify probable Phase I/II metabolism sites (e.g., CYP450-mediated oxidation) .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive electrophilic centers prone to glutathione conjugation .
- MD simulations : Track binding stability with metabolic enzymes (e.g., CYP3A4) to assess susceptibility to first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
